For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 4,4-Dimethyl-2-cyclohexen-1-one
This document provides a comprehensive overview of the core physical and spectroscopic properties of 4,4-Dimethyl-2-cyclohexen-1-one (CAS No. 1073-13-8). The information is compiled for professionals in research, chemical synthesis, and drug development, with a focus on presenting clear, quantitative data and the experimental methodologies used for their determination.
Core Physical Properties
4,4-Dimethyl-2-cyclohexen-1-one is a ketone-containing organic compound utilized in various synthetic applications.[1] Its physical state at standard conditions is a clear, colorless to yellow liquid.[2]
The key quantitative physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Formula | C₈H₁₂O | - |
| Molecular Weight | 124.18 g/mol | - |
| Boiling Point | 72-73.5 °C | @ 20 mmHg[3][4][5] |
| 73-74 °C | @ 14 mmHg[6] | |
| 173.55 °C (est.) | @ 760 mmHg[7] | |
| Density | 0.944 g/mL | @ 25 °C[3][5] |
| 0.933 - 0.937 g/mL | @ 20 °C[7] | |
| Refractive Index (n_D) | 1.473 | @ 20 °C[3][5] |
| 1.4710 - 1.4750 | @ 20 °C[2] | |
| 1.4699 - 1.4726 | @ 25 °C[6] | |
| Flash Point | 64 °C (147.2 °F) | Closed Cup[3] |
| Solubility | 1651 mg/L (est.) | in Water @ 25 °C[7] |
| Melting Point | Not Applicable | -[4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 4,4-Dimethyl-2-cyclohexen-1-one. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (in CDCl₃) | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 6.659 | Vinylic CH | 199.61 | C=O (Carbonyl) |
| 5.836 | Vinylic CH | 159.85 | Vinylic CH |
| 2.455 | Allylic CH₂ | 126.86 | Vinylic CH |
| 1.873 | Aliphatic CH₂ | 36.11 | Quaternary C |
| 1.169 | Methyl CH₃ | 34.40 | Allylic CH₂ |
| 32.83 | Aliphatic CH₂ | ||
| 27.71 | Methyl CH₃ | ||
| Data sourced from ChemicalBook.[8][9] |
Other Spectroscopic Data
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 124.0888 |
| Infrared (IR) Spectroscopy | Characteristic Peaks: C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) |
| UV Spectroscopy | λ_max: 318 nm (in EtOH)[5] |
Experimental Protocols
The determination of the physical and spectroscopic properties listed above relies on standardized experimental procedures. The following sections provide an overview of these methodologies.
Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one
A common and effective method for synthesizing this compound is via a procedure adapted from Opitz and Holtmann, which involves the reaction of 1-(2-Methylpropenyl)pyrrolidine with methyl vinyl ketone followed by acid hydrolysis.[1][6]
Procedure Outline:
-
Enamine Formation: Isobutyraldehyde and pyrrolidine (B122466) are refluxed to form the enamine, 1-(2-Methylpropenyl)pyrrolidine, with azeotropic removal of water.
-
Michael Addition: The formed enamine is reacted with methyl vinyl ketone in a cooled flask under a nitrogen atmosphere.[1]
-
Hydrolysis & Cyclization: The reaction mixture is treated with hydrochloric acid, which hydrolyzes the intermediate and catalyzes an intramolecular aldol (B89426) condensation to form the cyclohexenone ring.[1]
-
Extraction & Purification: The product is extracted from the neutralized aqueous phase using diethyl ether. The combined organic extracts are dried and concentrated.[6]
-
Distillation: The final product is purified by vacuum distillation to yield a colorless liquid.[1][6]
Boiling Point Determination
The boiling point is determined using the Thiele tube method, which is suitable for small sample volumes.[10]
Protocol:
-
A small amount of the liquid sample is placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.[11]
-
The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12]
Density Measurement
The density of the liquid is determined by precisely measuring the mass of a known volume.
Protocol:
-
An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[13][14]
-
A specific volume of 4,4-Dimethyl-2-cyclohexen-1-one is added, and the volume is recorded accurately, reading from the bottom of the meniscus.[15]
-
The cylinder containing the liquid is reweighed.[16]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
Density is calculated using the formula: ρ = mass / volume.[15]
Refractive Index Measurement
An Abbe refractometer is typically used to measure the refractive index.
Protocol:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
-
A few drops of the sample liquid are placed on the surface of the measuring prism.
-
The prisms are closed, and the instrument is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.
NMR Spectroscopy
NMR spectra are acquired to confirm the molecular structure.
Protocol:
-
Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[17]
-
Instrument Setup: The tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is "shimmed" to maximize homogeneity.[17]
-
Acquisition: A standard pulse sequence is used to acquire the data for the desired nucleus (¹H or ¹³C). Multiple scans are often averaged to improve the signal-to-noise ratio.[18]
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Introduction: The sample is introduced into the instrument, often via direct infusion or coupled with a gas chromatography (GC/MS) system for separation from any impurities.[19]
-
Ionization: In the ion source, the molecules are ionized, commonly using Electron Impact (EI), which bombards the sample with high-energy electrons to create a radical cation (the molecular ion) and various fragment ions.[19][20]
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[20]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[20]
References
- 1. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 2. 017162.03 [thermofisher.com]
- 3. 4,4-二甲基-2-环己烯-1-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | 1073-13-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]
- 8. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 13C NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. wjec.co.uk [wjec.co.uk]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]
